molecular formula C21H21N3O5S B3502931 N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide

N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide

Cat. No. B3502931
M. Wt: 427.5 g/mol
InChI Key: BAWNJWAURSXNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide, also known as MLN4924, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a potent inhibitor of the NEDD8-activating enzyme (NAE), a key regulator of the cullin-RING ubiquitin ligase (CRL) pathway. In recent years, MLN4924 has been shown to have a broad range of biological activities and has become an important tool for studying cellular processes such as cell cycle regulation, DNA damage response, and protein degradation.

Mechanism of Action

N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide inhibits the NEDD8-activating enzyme, which is responsible for activating the small ubiquitin-like modifier NEDD8. NEDD8 modification is required for the function of cullin-RING ubiquitin ligases, which are responsible for the ubiquitination and degradation of many cellular proteins. Inhibition of the NEDD8-activating enzyme by N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide leads to the accumulation of NEDD8-conjugated proteins and the subsequent activation of the unfolded protein response and DNA damage response pathways. This results in cell cycle arrest, apoptosis, and senescence in cancer cells.
Biochemical and Physiological Effects:
N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to induce cell cycle arrest in various cancer cell lines, including breast, prostate, and lung cancer. This is due to the accumulation of NEDD8-conjugated proteins, which leads to the activation of the DNA damage response pathway and subsequent inhibition of cell cycle progression. N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide has also been shown to induce apoptosis in cancer cells, which is mediated by the activation of the unfolded protein response pathway. In addition, N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to have anti-inflammatory effects, which are mediated by the inhibition of NF-κB signaling.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide in lab experiments is its specificity for the NEDD8-activating enzyme. This allows for the selective inhibition of the cullin-RING ubiquitin ligase pathway and the investigation of its role in various cellular processes. However, one limitation of using N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide is its cytotoxicity, which can limit its use in certain experiments. In addition, N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide in scientific research. One direction is the investigation of its potential use in combination therapies with radiation therapy and chemotherapy. Another direction is the investigation of its potential use in the treatment of inflammatory diseases. In addition, the development of more specific inhibitors of the NEDD8-activating enzyme could lead to the identification of new targets for cancer therapy. Finally, the investigation of the role of the cullin-RING ubiquitin ligase pathway in other cellular processes, such as autophagy and DNA repair, could provide new insights into the regulation of these processes.

Scientific Research Applications

N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide has been widely used in scientific research to investigate the role of the NEDD8-activating enzyme and the cullin-RING ubiquitin ligase pathway in various cellular processes. It has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells, making it a promising anticancer agent. In addition, N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy, suggesting its potential use in combination therapies. N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

properties

IUPAC Name

2-[ethyl(naphthalen-2-ylsulfonyl)amino]-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-3-23(14-21(25)22-20-13-18(24(26)27)10-8-15(20)2)30(28,29)19-11-9-16-6-4-5-7-17(16)12-19/h4-13H,3,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWNJWAURSXNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide
Reactant of Route 4
N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide
Reactant of Route 5
N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide
Reactant of Route 6
N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-naphthylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.